

Tributyltin Acrylate: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributyltin acrylate*

Cat. No.: B076294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound recognized for its biocidal properties, which has led to its use in applications such as anti-fouling paints for marine vessels. However, the tributyltin (TBT) moiety confers significant toxicity, raising concerns about its environmental and human health impacts. This technical guide provides an in-depth toxicological profile of **tributyltin acrylate**, summarizing key quantitative data, detailing experimental methodologies for toxicity assessment, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

Tributyltin acrylate (TBTA) belongs to the family of organotin compounds, characterized by a tin atom covalently bonded to three butyl groups and an acrylate functional group. While effective as a biocide, the tributyltin cation (TBT⁺) is a potent toxicant with a wide range of adverse effects on biological systems. The toxicity of TBTA is primarily attributed to the TBT moiety, which can leach into the environment and bioaccumulate in organisms.^{[1][2]} This document synthesizes the available toxicological data on TBTA and related TBT compounds to provide a thorough understanding of its hazard profile.

Toxicokinetics

Absorption

Tributyltin compounds can be absorbed through various routes of exposure. Following oral ingestion, absorption from the gastrointestinal tract is estimated to be between 20% and 50%, depending on the vehicle used.^[3] Dermal absorption is also significant, with approximately 10% of the compound being absorbed through the skin in mammals.^[3] Inhalation of TBTA aerosols can lead to respiratory irritation.^[2]

Distribution

Once absorbed, tributyltin compounds are distributed throughout the body. Due to their lipophilic nature, they tend to accumulate in fatty tissues.^[4] They can also be found in organs such as the liver, kidneys, and the central nervous system.^[5]

Metabolism

In mammals, tributyltin undergoes oxidative dealkylation, a process mediated by cytochrome P450 enzymes.^[4] This metabolic process involves the sequential removal of butyl groups, leading to the formation of dibutyltin (DBT) and monobutyltin (MBT) derivatives, which are generally less toxic.^[5]

Excretion

The primary route of excretion for tributyltin and its metabolites is via the feces, with biliary excretion playing a significant role.^[4]

Acute Toxicity

Tributyltin acrylate is classified as moderately to highly toxic upon acute exposure. It is a known skin and eye irritant.^[6]

Table 1: Acute Toxicity of **Tributyltin Acrylate**

Test	Species	Route	Value	Reference
LD50	Mouse	Oral	160 mg/kg	[6]
LD50	Mouse	Intravenous	18 mg/kg	[6]

Organ System Toxicity

Immunotoxicity

Tributyltin compounds are potent immunotoxicants.[\[5\]](#) They have been shown to induce thymic atrophy and suppress the function of various immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[\[2\]](#)[\[7\]](#) This immunosuppression can lead to an increased susceptibility to infections.[\[5\]](#) The mechanism of immunotoxicity involves the induction of apoptosis in immune cells and the alteration of cytokine production.[\[8\]](#)

Neurotoxicity

Tributyltin compounds are neurotoxic and can cause damage to the central and peripheral nervous systems.[\[9\]](#)[\[10\]](#) Exposure can lead to behavioral abnormalities and neuronal cell death.[\[11\]](#)[\[12\]](#)[\[13\]](#) The neurotoxic effects are linked to the induction of oxidative stress and apoptosis in neuronal cells.[\[10\]](#)

Endocrine Disruption

Tributyltin is a well-established endocrine-disrupting chemical.[\[2\]](#) It is known to cause imposex, the imposition of male sexual characteristics on female gastropods, at very low concentrations.[\[5\]](#) In vertebrates, TBT can interfere with the metabolism of sex hormones by inhibiting the enzyme aromatase (a cytochrome P450 enzyme), which is responsible for the conversion of androgens to estrogens.[\[14\]](#)

Hepatotoxicity

The liver is a target organ for tributyltin toxicity. Exposure can lead to liver damage, characterized by elevated levels of liver enzymes in the serum.[\[2\]](#)

Developmental and Reproductive Toxicity

Tributyltin acrylate is considered to have developmental toxicity.[3][6] In animal studies, exposure to tributyltin compounds during development has been shown to cause adverse effects on reproductive parameters and offspring development.[15][16]

Table 2: No Observed Adverse Effect Levels (NOAEL) for Tributyltin Compounds

Study Type	Species	Route	NOAEL	Effect	Reference
Long-term immunotoxicity	Rat	Diet	0.5 ppm	No detectable immunotoxicity	[17]
Tumor incidence	Rat	Diet	5 ppm	No detectable increase in tumor incidence	[17]
Chronic toxicity	Rat	Diet	50 ppm (NOAEL)	Bile duct injury and death at higher doses	[18]

Mechanisms of Toxicity

Inhibition of Oxidative Phosphorylation

A primary mechanism of tributyltin toxicity is the inhibition of oxidative phosphorylation in mitochondria. This disruption of cellular energy production can lead to widespread cellular dysfunction and death.[6]

Cytochrome P450 Inhibition

Tributyltin compounds are known to inhibit the activity of various cytochrome P450 (CYP450) enzymes.[19][20][21] This inhibition can disrupt the metabolism of endogenous compounds, such as steroid hormones, and xenobiotics. The inhibition of aromatase (CYP19A1) is a key mechanism behind the endocrine-disrupting effects of TBT.[14] TBT has also been shown to inhibit CYP1A and CYP2B subfamilies.[19]

Signaling Pathway Perturbation

Tributyltin has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and p44/42 (ERK1/2) pathways.[\[22\]](#)[\[23\]](#)[\[24\]](#) Activation of these pathways is involved in the cellular stress response and can lead to the production of pro-inflammatory cytokines and apoptosis.[\[25\]](#)[\[26\]](#)

Tributyltin is an agonist for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR).[\[14\]](#) TBT has been shown to activate RXR-PPAR heterodimers, which can lead to the dysregulation of genes involved in lipid metabolism and other cellular processes.[\[14\]](#)[\[19\]](#)

Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guideline 401)

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
- Acclimation: Minimum of 5 days to laboratory conditions.
- Housing: Group-caged by sex with appropriate environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
- Fasting: Food is withheld for 16-18 hours prior to dosing. Water is available ad libitum.
- Dose Administration: A single dose of **tributyltin acrylate**, dissolved in a suitable vehicle, is administered by oral gavage. The volume should not exceed 10 mL/kg body weight.
- Observation Period: Animals are observed for 14 days.
- Parameters Monitored:
 - Clinical signs of toxicity and mortality are observed at 0.5, 1, 2, 4 hours post-dosing and daily thereafter.

- Body weight is recorded before dosing and on days 1, 3, 7, and 14.
- Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Dermal Toxicity Study (Modified from OECD Guideline 402)

- Test Animals: Healthy, young adult rats with intact skin.
- Preparation: Approximately 24 hours before the application, the fur on the dorsal area of the trunk is clipped.
- Dose Application: A single dose of **tributyltin acrylate** is applied uniformly to an area of at least 10% of the body surface. The application site is covered with a porous gauze dressing.
- Exposure Duration: 24 hours.
- Observation Period: 14 days.
- Parameters Monitored:
 - Signs of systemic toxicity and local skin reactions (erythema, edema) are observed daily.
 - Body weight is recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Immunotoxicity Assessment (General Approach)

- Cell Culture: Human or rodent immune cells (e.g., peripheral blood mononuclear cells, splenocytes, or specific immune cell lines) are cultured under standard conditions.
- Exposure: Cells are treated with various concentrations of **tributyltin acrylate** for a specified period.
- Endpoints:

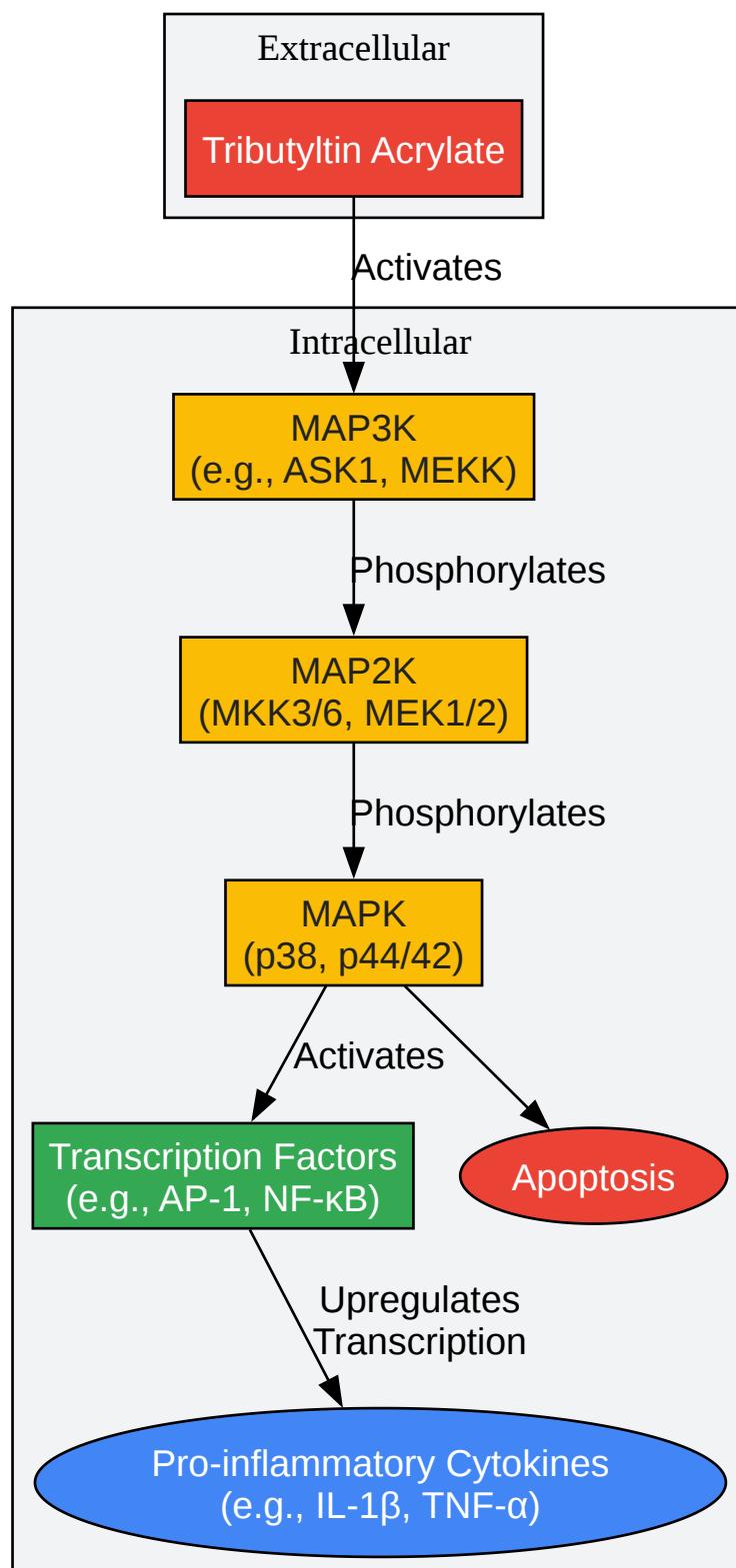
- Cytotoxicity: Assessed using assays such as MTT or LDH release to determine the concentration range that affects cell viability.[1]
- Lymphocyte Proliferation: Mitogen-stimulated proliferation is measured by assays like BrdU incorporation.
- Cytokine Production: The levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant are quantified using ELISA or multiplex assays.[25]
- Natural Killer (NK) Cell Activity: The ability of NK cells to lyse target tumor cells is measured in a cytotoxicity assay.
- Apoptosis: Induction of apoptosis is assessed by methods such as flow cytometry using Annexin V/Propidium Iodide staining.[8]

Neurotoxicity Assessment (General Approach)

- In Vivo Studies:

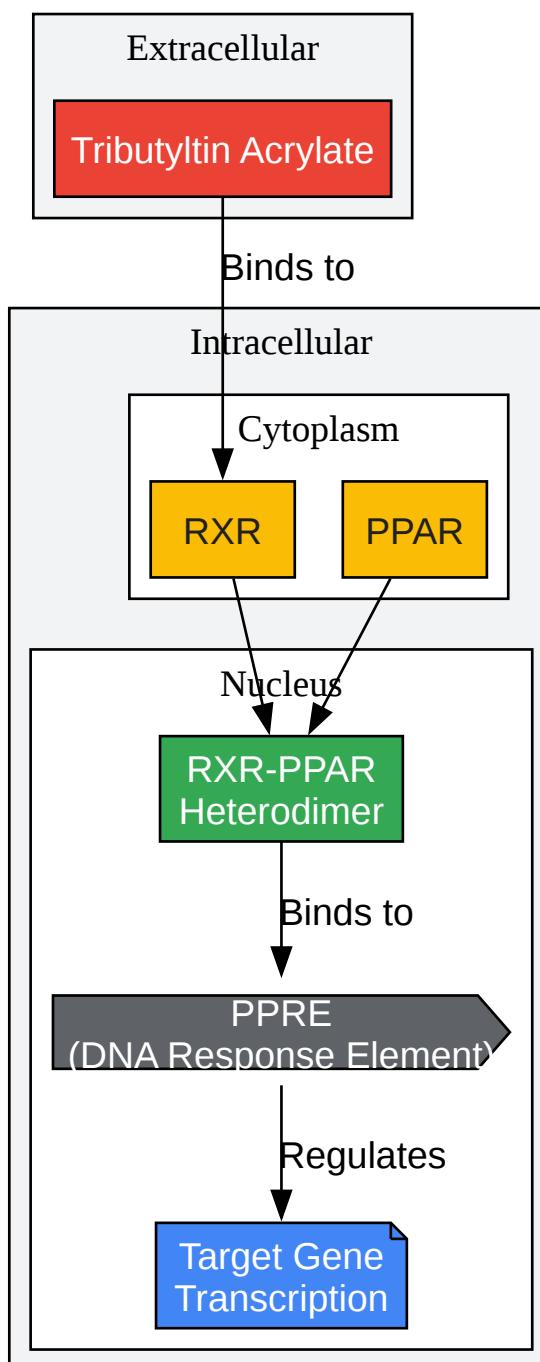
- Animal Model: Rats or mice are exposed to **tributyltin acrylate** via an appropriate route (e.g., oral gavage, drinking water).
- Behavioral Tests: A battery of behavioral tests is conducted to assess motor activity, coordination, learning, and memory (e.g., open field test, rotarod, Morris water maze).[11] [12]
- Neurochemical Analysis: Brain tissue is analyzed for changes in neurotransmitter levels and the activity of key enzymes (e.g., acetylcholinesterase).[13]
- Histopathology: Brain sections are examined for signs of neuronal damage, such as apoptosis or gliosis.[9]

- In Vitro Studies:

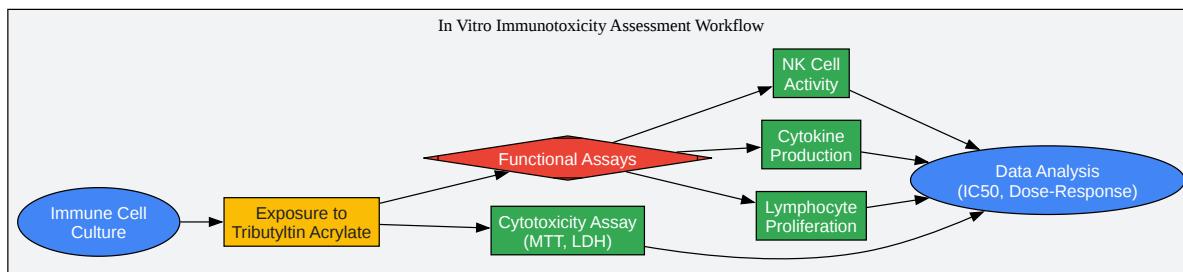

- Cell Culture: Neuronal cell lines (e.g., neuroblastoma cells) or primary neuronal cultures are used.[27]
- Endpoints:

- Cell Viability: Assessed to determine neurotoxic concentrations.
- Oxidative Stress: Measurement of reactive oxygen species (ROS) production.
- Apoptosis: Detection of apoptotic markers.
- Neurite Outgrowth: Assessment of the effects on neuronal morphology.

Cytochrome P450 Inhibition Assay (In Vitro)


- Enzyme Source: Human or animal liver microsomes, which contain a mixture of CYP450 enzymes, or recombinant human CYP450 enzymes for specific isoform analysis.[28][29]
- Substrates: Fluorogenic or chromogenic substrates specific for the CYP450 isoform of interest are used.
- Procedure:
 - Microsomes or recombinant enzymes are pre-incubated with a range of concentrations of **tributyltin acrylate**.
 - The specific substrate is added to initiate the reaction.
 - The reaction is incubated for a set time at 37°C.
 - The reaction is stopped, and the formation of the fluorescent or colored product is measured using a plate reader.
- Data Analysis: The rate of product formation is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.[14]

Signaling Pathway and Experimental Workflow Diagrams


[Click to download full resolution via product page](#)

Caption: MAPK signaling pathway activation by **Tributyltin Acrylate**.

[Click to download full resolution via product page](#)

Caption: Retinoid X Receptor (RXR) signaling pathway activation by **Tributyltin Acrylate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro immunotoxicity assessment.

Conclusion

Tributyltin acrylate exhibits a toxicological profile characterized by moderate to high acute toxicity, significant irritation potential, and a range of chronic effects on multiple organ systems. Its immunotoxicity, neurotoxicity, and endocrine-disrupting properties are of particular concern. The mechanisms underlying these toxicities are complex and involve the disruption of fundamental cellular processes such as energy metabolism and the perturbation of key signaling pathways, including MAPK and RXR signaling. The inhibition of cytochrome P450 enzymes further contributes to its endocrine-disrupting effects. This comprehensive profile underscores the need for careful handling and risk assessment of **tributyltin acrylate** in occupational and environmental settings. Further research focusing on the long-term, low-dose effects of TBTA is warranted to fully elucidate its potential human health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. iscientific.org [iscientific.org]
- 3. Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (*Cyprinus carpio*) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthandenvironment.org [healthandenvironment.org]
- 5. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 6. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 10. A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: monomethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of tributyltin on placental and reproductive abnormalities in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aem-sbem.com [aem-sbem.com]
- 17. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. happrtv.ornl.gov [happrtv.ornl.gov]

- 19. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of tributyltin with hepatic cytochrome P450 and uridine diphosphate-glucuronosyl transferase systems of fish: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro inhibition of hepatic cytochrome P450 and enzyme activity by butyltin compounds in marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pattern of MAP kinases p44/42 and JNK activation by non-lethal doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pattern of MAP kinases p44/42 and JNK activation by non-lethal doses of tributyltin in human natural killer cells | springermedizin.de [springermedizin.de]
- 24. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 25. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1 β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tributyltin stimulates synthesis of interferon gamma and tumor necrosis factor alpha in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [Tributyltin Acrylate: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076294#toxicological-profile-of-tributyltin-acrylate\]](https://www.benchchem.com/product/b076294#toxicological-profile-of-tributyltin-acrylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com